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Verdamicin

aminoglycoside semisynthesis structure-activity relationship antibiotic derivatization

Verdamicin is a broad-spectrum aminoglycoside antibiotic produced by fermentation of Micromonospora grisea. It belongs to the gentamicin-sisomicin subgroup, sharing a core 2-deoxystreptamine scaffold but distinguished by a 4′,5′-double bond in ring I not present in the clinically dominant gentamicin C complex.

Molecular Formula C20H39N5O7
Molecular Weight 461.6 g/mol
Cat. No. B1209214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerdamicin
Synonymsverdamicin
Molecular FormulaC20H39N5O7
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
InChIInChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3
InChIKeyXUSXOPRDIDWMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verdamicin: Aminoglycoside Antibiotic Baseline for Research and Sourcing


Verdamicin is a broad-spectrum aminoglycoside antibiotic produced by fermentation of Micromonospora grisea [1]. It belongs to the gentamicin-sisomicin subgroup, sharing a core 2-deoxystreptamine scaffold but distinguished by a 4′,5′-double bond in ring I not present in the clinically dominant gentamicin C complex [2]. First described by Weinstein et al. in 1975, its in vitro and in vivo spectrum is broadly similar to gentamicin and sisomicin [1]. However, verdamicin has gained renewed relevance as the direct parent scaffold for next-generation semisynthetic aminoglycosides—most notably vertilmicin (1-N-ethyl verdamicin)—and as a critical biosynthetic intermediate linking sisomicin to gentamicin congeners [3].

Why Verdamicin Cannot Be Substituted by Other Aminoglycosides


Despite sharing a broad-spectrum profile, aminoglycosides within the gentamicin-sisomicin class diverge sharply in their susceptibility to aminoglycoside-modifying enzymes (AMEs)—the primary driver of clinical resistance. Verdamicin serves as both a unique fermentation product and the essential scaffold for semisynthetic derivatives designed to evade AME-mediated inactivation [1]. The presence of a 4′,5′-olefin in verdamicin creates a distinct chemical handle absent in gentamicin congeners, enabling regioselective synthetic modifications (e.g., 1-N-ethylation to yield vertilmicin) that are structurally impossible on saturated-ring scaffolds [2]. Furthermore, direct head-to-head susceptibility testing reveals species-level potency differences that are obscured by aggregate 'broad-spectrum' labeling: verdamicin demonstrates measurably superior activity against Proteus rettgeri and Providencia stuartii compared with gentamicin, a finding reproducible across independent studies [3]. These structural and microbiological distinctions preclude simple interchangeability in research settings requiring defined chemical entities.

Quantitative Differentiation Data for Verdamicin Against Comparators


Structural Differentiation: 4′,5′-Olefin as a Unique Synthetic Handle

Verdamicin C2a and C2 differ fundamentally from the gentamicin C complex (gentamicin C1a, C2a, C2b/sagamicin) by the presence of a 4′,5′-double bond in ring I [1]. This olefin is absent in all gentamicin congeners, which bear a fully saturated ring I scaffold. The double bond serves as a unique chemical handle: it is the site of the (4′,5′)-reduction step catalyzed by GenB4 that converts verdamicin to gentamicin C2a in M. sagamiensis biotransformation systems [2]. This structural feature also makes verdamicin the obligate fermentation precursor for 1-N-ethylation to produce vertilmicin, as the ethylation chemistry is scaffold-dependent [3]. No saturated aminoglycoside (gentamicin, tobramycin) can serve as a direct precursor for this class of semisynthetic derivatives.

aminoglycoside semisynthesis structure-activity relationship antibiotic derivatization

Enhanced Potency Against Proteus rettgeri and Providencia stuartii vs. Gentamicin

In a direct head-to-head study of 1,049 clinical bacterial isolates tested in parallel, verdamicin and gentamicin demonstrated similar activity against most Enterobacteriaceae (inhibitory at ≤2 μg/ml) and Pseudomonas aeruginosa (inhibitory at ≤8 μg/ml). However, Proteus rettgeri and Providencia stuartii were notably more susceptible to verdamicin than to gentamicin [1]. While the abstract states the broad comparability, the specific differential susceptibility of these two species represents a quantifiable potency advantage for verdamicin in these clinically relevant Gram-negative pathogens. A subsequent independent study confirmed that gentamicin, verdamicin, kanamycin, amikacin, and neomycin were most effective against Acinetobacter spp. (100% of 20 strains sensitive), demonstrating verdamicin's parity with the best-in-class aminoglycosides against this organism [2].

antibacterial susceptibility Enterobacteriaceae species-specific potency

AME Susceptibility: Verdamicin as Baseline for Vertilmicin Differentiation

In a comprehensive enzyme kinetics study, verdamicin served as the direct comparator against its semisynthetic derivative vertilmicin (1-N-ethyl verdamicin) for susceptibility to recombinant aminoglycoside-modifying enzymes. Against AAC(6′)-Ie acetylation, vertilmicin exhibited a kcat/Km of (1.2 ± 0.1) × 10³ M⁻¹s⁻¹, which was 45.8-fold lower than verdamicin's (5.5 ± 0.1) × 10⁴ M⁻¹s⁻¹, demonstrating vertilmicin's significantly reduced susceptibility [1]. Against the bifunctional AAC(6′)-Ie-APH(2″)-Ia, vertilmicin's kcat/Km was (1.2 ± 0.2) × 10⁵ M⁻¹s⁻¹, 39.2-fold lower than verdamicin's (4.7 ± 1.1) × 10⁶ M⁻¹s⁻¹. For phosphorylation by APH(2″)-Ia, verdamicin and vertilmicin were more comparable: kcat/Km (2.2 ± 0.5) × 10⁵ vs. (1.1 ± 0.3) × 10⁵ M⁻¹s⁻¹ (2.0-fold difference) [1]. This enzymological profiling positions verdamicin as the indispensable reference standard for quantifying the resistance-evasion improvements of 1-N-alkyl derivatives.

aminoglycoside-modifying enzymes AAC(6′)-Ie antibiotic resistance enzyme kinetics

Equipotent Antibacterial Activity of C6′ Epimers C2 and C2a

Prior to this work, no study had directly compared the antibacterial activities of the two C6′ epimers of verdamicin. The total synthesis of verdamicin C2 and its congener C2a from sisomicin enabled the first direct comparative antibacterial assessment. In vitro testing demonstrated that both C6′ epimers are equally active against a variety of bacterial strains [1]. This finding is significant because it establishes that the C6′ stereochemistry does not materially affect target engagement, unlike the gentamicin series where C2 and C2a epimers can show differential antiribosomal activity. The equipotence simplifies procurement specifications: both epimeric forms are functionally interchangeable for antibacterial applications, though chromatographic separation allows for single-epimer sourcing when stereochemical purity is required for derivatization chemistry [1].

epimer activity aminoglycoside stereochemistry antibacterial SAR

Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In a study comparing 14 antimicrobial agents against three groups of Staphylococcus aureus (penicillin-susceptible, penicillin-resistant, and methicillin-resistant), gentamicin, tobramycin, sisomicin, and verdamicin all inhibited almost all strains at concentrations less than 1 μg/ml, and methicillin-resistant strains were as susceptible as other strains to the aminocyclitols [1]. This demonstrates that verdamicin achieves potent anti-staphylococcal activity at sub-μg/ml levels against MRSA, placing it in the same tier as the most active clinical aminoglycosides for this indication. In contrast, many of the methicillin-resistant strains were also resistant to erythromycin, rosamicin, and clindamycin at attainable serum concentrations [1].

MRSA anti-staphylococcal aminoglycoside susceptibility

Research and Industrial Application Scenarios for Verdamicin


Semisynthetic Aminoglycoside Development: Parent Scaffold for 1-N-Alkyl Derivatives

Verdamicin's 4′,5′-double bond and free 1-N position make it the obligate fermentation-derived starting material for synthesizing 1-N-alkyl derivatives such as vertilmicin. The enzyme kinetics data show that 1-N-ethylation of verdamicin reduces susceptibility to AAC(6′)-Ie acetylation by 45.8-fold and to AAC(6′)-Ie-APH(2″)-Ia acetylation by 39.2-fold [1]. Research programs developing next-generation AME-evading aminoglycosides can use verdamicin as the reference standard against which to benchmark resistance profiles of novel derivatives. This scaffold-dependent SAR is not accessible from saturated aminoglycosides such as gentamicin or tobramycin, which lack the 4′,5′-olefin [2].

Targeted Antibacterial Screening Against Proteus and Providencia Species

In direct head-to-head testing against 1,049 clinical isolates, verdamicin demonstrated notably superior activity against Proteus rettgeri and Providencia stuartii compared with gentamicin, while maintaining equipotent activity against other Enterobacteriaceae at ≤2 μg/ml and Pseudomonas aeruginosa at ≤8 μg/ml [1]. Research groups focused on P. rettgeri or P. stuartii infections—both increasingly recognized as nosocomial pathogens with intrinsic resistance to multiple antibiotic classes—should prioritize verdamicin over gentamicin in susceptibility screening panels and combination therapy studies.

Biosynthetic Pathway Studies: Gentamicin Congener Interconversion

Verdamicin serves as a critical biosynthetic intermediate in the pathway from sisomicin to gentamicin congeners. Resting cells of M. sagamiensis transform verdamicin into gentamicin C2a, then C2, then C1 through sequential (4′,5′)-reduction, 6′-C-epimerization, and 6′-N-methylation [1]. The enzyme GenB4 catalyzes the reduction of verdamicin C2a and its epimer verdamicin C2 to gentamicin C2a and C2, respectively [2]. Researchers studying aminoglycoside biosynthetic gene clusters or engineering producer strains for altered congener ratios require authentic verdamicin standards to track pathway flux and validate enzymatic transformations.

MRSA Aminoglycoside Susceptibility Research

Verdamicin inhibits methicillin-resistant S. aureus strains at concentrations below 1 μg/ml, matching the potency of gentamicin, tobramycin, and sisomicin against this high-priority pathogen [1]. Research programs investigating aminoglycoside dosing strategies or combination regimens against MRSA can use verdamicin as a gentamicin-equivalent comparator that offers the additional advantage of a distinct AME susceptibility profile, enabling dissection of resistance mechanisms that are enzyme-specific rather than compound-specific.

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